molecular formula C25H20BrNO B11697834 (3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11697834
M. Wt: 430.3 g/mol
InChI Key: LWCSAZNNKXZKQO-RCCKNPSSSA-N
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Description

(3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. A common method might include the use of a base such as sodium hydroxide or an acid catalyst to facilitate the aldol condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyrrolidinones are often explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(4-chlorobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-fluorobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can enhance its ability to participate in halogen bonding, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C25H20BrNO

Molecular Weight

430.3 g/mol

IUPAC Name

(3E)-3-[(4-bromophenyl)methylidene]-1-(2,4-dimethylphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C25H20BrNO/c1-17-8-13-23(18(2)14-17)27-24(20-6-4-3-5-7-20)16-21(25(27)28)15-19-9-11-22(26)12-10-19/h3-16H,1-2H3/b21-15+

InChI Key

LWCSAZNNKXZKQO-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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